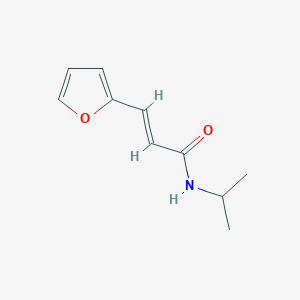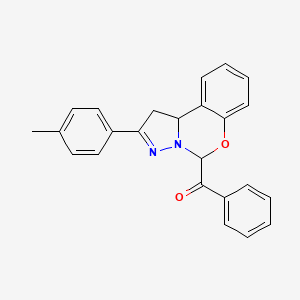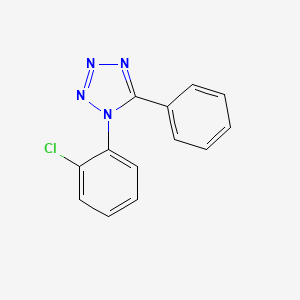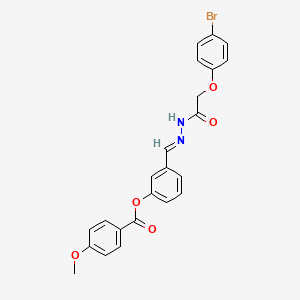
4'-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride is an organic compound known for its vibrant color and complex structure It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 8-hydroxyquinoline, which is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with acetanilide in an alkaline medium to produce the azo compound.
Reaction Conditions:
Diazotization: 8-hydroxyquinoline + NaNO₂ + HCl → Diazonium salt
Coupling: Diazonium salt + Acetanilide → 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is often purified through recrystallization or chromatography to achieve the required purity.
化学反应分析
Types of Reactions
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and inks.
作用机制
The mechanism by which 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride exerts its effects is primarily through its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active amines that can interact with cellular targets. The compound’s ability to form complexes with metal ions also plays a role in its biological activity, affecting various molecular pathways.
相似化合物的比较
Similar Compounds
- 4-((8-Hydroxy-5-quinolyl)azo)benzenesulfonic acid
- 4-((8-Hydroxy-5-quinolyl)azo)phenol
- 4-((8-Hydroxy-5-quinolyl)azo)aniline
Uniqueness
Compared to similar compounds, 4’-((8-Hydroxy-5-quinolyl)azo)acetanilide monohydrochloride is unique due to its specific functional groups that enhance its solubility and reactivity. The presence of the acetanilide moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
属性
分子式 |
C17H15ClN4O2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
N-[4-[(8-hydroxyquinolin-5-yl)diazenyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H14N4O2.ClH/c1-11(22)19-12-4-6-13(7-5-12)20-21-15-8-9-16(23)17-14(15)3-2-10-18-17;/h2-10,23H,1H3,(H,19,22);1H |
InChI 键 |
FHMJPVBAIBOEGN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)


![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)


